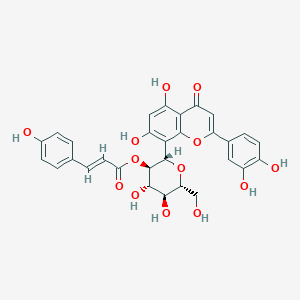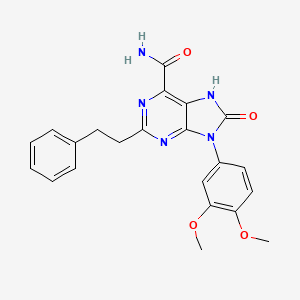
9-(3,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(3,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the phenethyl group, and the attachment of the 3,4-dimethoxyphenyl group . The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring is planar, while the phenethyl and 3,4-dimethoxyphenyl groups could potentially rotate around their respective bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring, the carboxamide group, and the methoxy groups . The purine ring might undergo substitution reactions, while the carboxamide group could potentially participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (such as the carboxamide), the overall size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Tautomeric Properties and Structural Insights
Research into tautomeric dihydropurine derivatives, such as those closely related to the specified compound, reveals insights into their structural properties and implications for bonding and conjugation. Studies have shown that different tautomeric forms of purine derivatives exhibit distinct patterns of hydrogen bonding and bond lengths, affecting their chemical reactivity and interaction with biological molecules (Beagley et al., 1995).
Cytotoxic Activities
Investigations into carboxamide derivatives of certain purine analogs have demonstrated potent cytotoxic activities against various cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer therapies. For instance, specific carboxamide derivatives have been evaluated for their growth inhibitory properties against murine leukemia and human leukemia cell lines, with some compounds exhibiting significant cytotoxicity (Deady et al., 2003).
Electrochromic and Thermal Properties
The synthesis of novel aromatic polyamides incorporating dimethoxy-substituted triphenylamine units, related to the structural motif of the specified compound, highlights advancements in materials science. These polymers demonstrate significant electrochromic properties and thermal stability, making them candidates for applications in smart windows and displays (Chang & Liou, 2008).
Antimicrobial and Antiviral Potential
Research into the antimicrobial and antiviral potential of purine derivatives has led to the identification of compounds with significant activities against a range of pathogens. For example, studies on the synthesis, characterization, and biological evaluation of specific carboxamide derivatives have shown promising results in combating microbial and viral infections (Talupur et al., 2021).
Anticonvulsant Agents
Exploration into the anticonvulsant properties of 6-alkylamino-9-benzyl-9H-purines introduces a new class of potent agents for seizure control. This research signifies the therapeutic potential of purine derivatives in the treatment of epilepsy and related neurological disorders (Kelley et al., 1988).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors . The presence of the purine ring suggests that it might interact with biological systems in a manner similar to other purine derivatives .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-30-15-10-9-14(12-16(15)31-2)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,23,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOIPCLQCBJKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)
![2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2959298.png)
![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2959302.png)
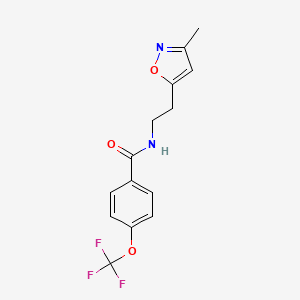
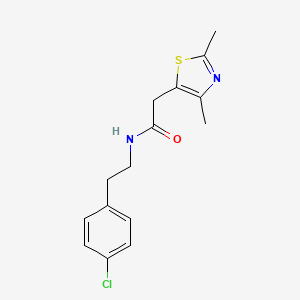
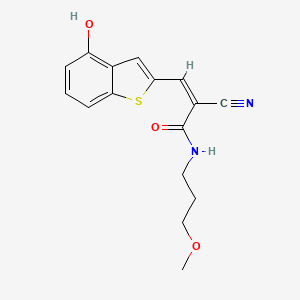
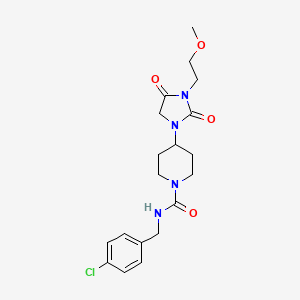
![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)
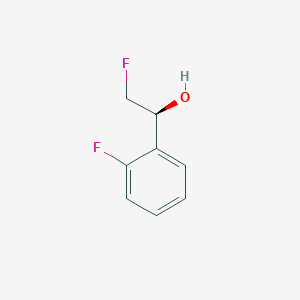
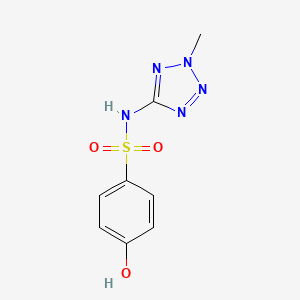

![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)
